molecular formula C10H9NO2 B15210088 2-Allylbenzo[d]isoxazol-3(2h)-one CAS No. 26384-70-3

2-Allylbenzo[d]isoxazol-3(2h)-one

Cat. No.: B15210088
CAS No.: 26384-70-3
M. Wt: 175.18 g/mol
InChI Key: YYAZXDJKPLDYTH-UHFFFAOYSA-N
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Description

The study of 2-Allylbenzo[d]isoxazol-3(2H)-one intersects two important concepts in organic chemistry: the privileged nature of the benzisoxazole scaffold and the versatile reactivity of the N-allyl group. Understanding this specific molecule requires a foundational knowledge of both components.

The benzo[d]isoxazol-3(2H)-one, or 1,2-benzisoxazol-3(2H)-one, skeleton is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to an isoxazole (B147169) ring. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide array of pharmacological activities. researchgate.net Derivatives of this core have been investigated for their potential as antipsychotic, anticonvulsant, antimicrobial, and antitumor agents. nih.gov

The isoxazole ring itself is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is readily synthesized, often through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. acs.org The fusion of this ring to a benzene nucleus creates the benzisoxazole system, which has been the subject of extensive research. For instance, the regioisomeric 2,1-benzisoxazolones have also been synthesized and explored for their potential in medicinal chemistry, highlighting the scaffold's versatility. nih.govnih.gov The development of efficient synthetic routes, such as the intramolecular cyclization of hydroxylamines or cycloaddition reactions, has made a diverse range of substituted benzisoxazoles accessible for biological screening. nih.gov The inherent biological relevance of the benzo[d]isoxazol-3(2H)-one core makes it a valuable starting point for the design of new chemical entities. researchgate.net

The introduction of an allyl group onto a nitrogen atom (N-allylation) is a significant transformation in organic synthesis and molecular design. The allyl group, characterized by its vinyl group attached to a methylene (B1212753) bridge (-CH₂-CH=CH₂), is more than just a simple alkyl substituent. nih.gov Its double bond offers a site for a multitude of chemical modifications, making it a versatile handle for late-stage functionalization of complex molecules. researchgate.net

In synthetic chemistry, the N-allyl group can serve as a robust protecting group for amines, stable under various conditions but readily removable using specific reagents, often involving palladium catalysts. rsc.org Beyond its protective role, the allyl moiety is a key building block. nih.gov Its ability to participate in transition-metal-catalyzed reactions, such as the renowned Tsuji-Trost allylation, allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This reactivity is crucial for constructing complex molecular architectures. researchgate.net

From a molecular design perspective, the incorporation of an N-allyl group can influence a molecule's pharmacological properties. Allyl groups are found in various natural products and synthetic compounds with significant biological activity, including anticancer properties. nih.gov The functionalization of heterocyclic scaffolds like benzo[d]isoxazol-3(2H)-one with an allyl group, therefore, represents a strategic approach to creating novel derivatives with potentially enhanced or new biological functions.

Detailed Research Findings

A novel series of this compound derivatives has been synthesized by reacting benzo[d]isoxazol-3(2H)-one with different allyl halides. researchgate.net The synthesis was achieved using cesium carbonate as a catalyst in a water-mediated system. researchgate.net The resulting N-allylated products were characterized using spectroscopic methods. researchgate.net

Below is a table summarizing key data for a representative compound from this series.

Interactive Data Table for 2-(But-3-enyl)benzo[d]isoxazol-3(2H)-one

PropertyValueReference
Compound Name 2-(But-3-enyl)benzo[d]isoxazol-3(2H)-one researchgate.net
Physical State Yellow Solid researchgate.net
Melting Point 50 °C researchgate.net
FTIR (C=O stretch) 1777.88 cm⁻¹ researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26384-70-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-prop-2-enyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C10H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2

InChI Key

YYAZXDJKPLDYTH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Allylbenzo D Isoxazol 3 2h One and Precursor Architectures

Synthesis of the Benzo[d]isoxazol-3(2H)-one Core Structure

The bicyclic core, also known as 1,2-benzisoxazol-3(2H)-one, is a crucial precursor. Its synthesis has evolved significantly over the years, with modern methods offering improvements in efficiency, safety, and environmental impact.

Historical and Classical Synthetic Routes to Benzo[d]isoxazol-3(2H)-one

Traditional methods for constructing the 1,2-benzisoxazole (B1199462) core have historically relied on the cyclization of functionalized benzene (B151609) precursors. These routes often involve robust reaction conditions and the use of well-established reagents.

Two predominant classical strategies involve intramolecular bond formation starting from readily available aryl compounds chim.it:

C–O Bond Formation: This approach typically starts with an ortho-substituted aryl oxime. The cyclization is generally promoted by a base to facilitate the formation of the key carbon-oxygen bond, closing the five-membered ring. chim.it

N–O Bond Formation: Alternatively, the nitrogen-oxygen bond can be formed intramolecularly. These reactions use ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines as starting materials. chim.itpsu.edu A specific example involves the thermal cyclization of 2-hydroxyimino-2-(2-hydroxy-phenyl)ethanesulfonamide to form the benzo[d]isoxazole ring system. google.com

Another classical approach begins with cyclic 1,3-dicarbonyl compounds, which react with hydroxylamine (B1172632) to form a dihydro- or tetrahydro-benzisoxazole derivative. Subsequent oxidation is then required to create the aromatic benzene ring portion of the final scaffold. chim.it This multi-step process, while effective, highlights the often-laborious nature of classical synthetic routes.

Regioselective N-Allylation Strategies for 2-Allylbenzo[d]isoxazol-3(2H)-one

Once the benzo[d]isoxazol-3(2H)-one core is synthesized, the final step is the introduction of the allyl group at the N-2 position. The lactam nitrogen is nucleophilic, but controlling the regioselectivity of the reaction is key.

Base-Mediated N-Allylation Protocols

The most direct and widely used method for N-allylation involves a base-mediated nucleophilic substitution. In this protocol, a suitable base is used to deprotonate the N-H of the benzo[d]isoxazol-3(2H)-one. The resulting nitrogen anion then acts as a nucleophile, attacking an allyl electrophile, typically an allyl halide such as allyl bromide or allyl chloride.

This fundamental approach is effective for the N-alkylation of many related nitrogen heterocycles. nih.govnih.gov The choice of base and solvent is critical to ensure high yield and prevent side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic amines, often used in aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Among the bases used for N-alkylation, cesium carbonate (Cs2CO3) has gained prominence as a particularly mild and effective reagent. lookchem.comorganic-chemistry.org Its use in promoting N-alkylation of aromatic cyclic imides, which are structurally analogous to the lactam system in benzo[d]isoxazol-3(2H)-one, is well-documented. lookchem.comorganic-chemistry.org The high efficiency and chemoselectivity are often attributed to the "cesium effect," where the large, soft cesium cation enhances the nucleophilicity of the nitrogen anion. lookchem.comacs.org

Cesium carbonate is valued as an environmentally benign reagent that is easy to handle. lookchem.com It is highly soluble in organic solvents like DMF, which facilitates the reaction. organic-chemistry.orgresearchgate.net While direct N-allylation of benzo[d]isoxazol-3(2H)-one in purely aqueous media is not extensively documented, the use of cesium carbonate aligns with green chemistry principles. Microwave irradiation has also been shown to dramatically accelerate these alkylations, reducing reaction times from hours to minutes. organic-chemistry.org

Table 1: Representative Conditions for Cesium Carbonate-Promoted N-Alkylation of Aromatic Imides This table summarizes findings for structurally similar imide compounds, illustrating the general utility of the method.

Substrate TypeAlkylating AgentBaseSolventMethodYieldReference
Aromatic Imides (e.g., Phthalimide)Primary Alkyl HalidesCs2CO3DMFMicrowaveUp to 99% organic-chemistry.org
Aromatic Cyclic ImidesVarious Alkyl HalidesCs2CO3DMFConventional Heating (20-70°C)Good to Excellent lookchem.com
Primary AminesAlkyl HalidesCs2CO3DMFConventional HeatingUp to 98% researchgate.net

Transition-Metal Catalyzed Allylation Reactions

Modern synthetic chemistry offers powerful alternatives to classical base-mediated methods through the use of transition-metal catalysts. These reactions often proceed under milder conditions and can offer superior control over regioselectivity and stereoselectivity.

Iridium-catalyzed N-allylation has been shown to be highly effective for various nitrogen heterocycles, including imidazoles and benzimidazoles. berkeley.edu These reactions typically employ an iridium catalyst precursor and a chiral ligand, reacting the heterocycle with an allylic carbonate or acetate. They are known for providing excellent yields and high selectivity for the branched or linear allylation product, depending on the specific catalytic system used. berkeley.edu

Palladium-catalyzed N-allylation is another prominent method. Reactions involving arylidene-isoxazol-5-ones and allyl carbamates under palladium catalysis have been shown to proceed via an initial addition followed by N-allylation to give the desired products in good yields. rsc.orgntu.edu.tw The choice of catalyst, ligand, and allyl source is crucial for controlling the outcome, as C-allylation can be a competing pathway. nih.gov These catalytic methods represent the cutting edge of N-allylation technology, providing a pathway to complex molecules under mild conditions.

Table 2: Comparison of N-Allylation Strategies

MethodTypical ReagentsKey AdvantagesConsiderations
Classical Base-MediationNaH, K2CO3; Allyl BromideStraightforward, widely usedCan require harsh conditions, potential for side reactions
Cesium Carbonate MediationCs2CO3; Allyl BromideHigh efficiency, mild conditions, "green" reagentHigher cost of base compared to K2CO3
Transition-Metal Catalysis (Ir, Pd)[Ir(COD)Cl]2, Pd2(dba)3; Allyl CarbonatesHigh selectivity, mild conditions, functional group toleranceCatalyst cost, ligand sensitivity, potential for metal contamination

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, has been approached through various advanced synthetic strategies. These methodologies focus on the efficient incorporation of the allyl group onto the nitrogen atom of the benzo[d]isoxazol-3(2H)-one core. This article delves into palladium-catalyzed approaches, other metal-catalyzed methods, and microwave-assisted techniques for the N-allylation of this heterocyclic system, as well as the synthesis of its essential precursor architectures.

2 Advanced Synthetic Methodologies for this compound

The introduction of an allyl group onto the nitrogen of benzo[d]isoxazol-3(2H)-one can be achieved through several modern synthetic methods, which offer advantages in terms of efficiency, selectivity, and reaction conditions over classical N-alkylation techniques.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds and have been extensively explored for the N-allylation of various nitrogen-containing heterocycles. Two prominent palladium-catalyzed reactions applicable to the synthesis of this compound are the Tsuji-Trost allylation and the Buchwald-Hartwig amination.

The Tsuji-Trost reaction , also known as palladium-catalyzed allylic alkylation, involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a π-allylpalladium complex, which is then attacked by the nucleophile. wikipedia.orgnrochemistry.comyoutube.com In the context of synthesizing this compound, the nitrogen atom of the benzo[d]isoxazol-3(2H)-one acts as the nucleophile.

The general mechanism begins with the coordination of a palladium(0) catalyst to the allyl source, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgnrochemistry.comyoutube.com The benzo[d]isoxazol-3(2H)-one anion then attacks the allyl group in this complex, leading to the formation of the desired N-allylated product and regeneration of the palladium(0) catalyst. wikipedia.orgnrochemistry.comyoutube.com The choice of ligands, such as phosphines, is crucial for the efficiency and selectivity of the reaction. wikipedia.org

Table 1: Representative Conditions for Tsuji-Trost N-Allylation of Lactams

CatalystLigandAllyl SourceBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Allyl AcetateK₂CO₃THFRefluxGood
Pd₂(dba)₃dppeAllyl CarbonateNaHDioxaneRoom TempHigh
[Pd(allyl)Cl]₂Trost LigandAllyl ChlorideEt₃NCH₂Cl₂Room TempHigh

This table presents generalized conditions based on literature for the N-allylation of related lactam systems. Specific conditions for this compound may vary.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed C-N bond formation. wikipedia.orgnumberanalytics.com While traditionally used for N-arylation, its principles can be extended to N-allylation. The reaction involves the coupling of an amine or amide with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com For the synthesis of this compound, the reaction would involve the coupling of benzo[d]isoxazol-3(2H)-one with an allyl halide.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the allyl halide, followed by coordination of the deprotonated benzo[d]isoxazol-3(2H)-one to the palladium center and subsequent reductive elimination to furnish the N-allylated product. wikipedia.orgnumberanalytics.com The use of bulky electron-rich phosphine (B1218219) ligands is often essential for high catalytic activity. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig N-Allylation of Lactams

CatalystLigandAllyl SourceBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂BINAPAllyl BromideCs₂CO₃Toluene100High
Pd₂(dba)₃XantphosAllyl ChlorideNaOtBuDioxane80High
Pd(OAc)₂RuPhosAllyl TriflateK₃PO₄THF70Good

This table presents generalized conditions based on literature for the N-allylation of related lactam systems. Specific conditions for this compound may vary.

Besides palladium, other transition metals such as copper and iron have been investigated for N-allylation reactions, often offering cost-effective and environmentally benign alternatives.

Copper-catalyzed N-allylation has emerged as a viable method for the formation of C-N bonds. These reactions often proceed under milder conditions compared to traditional Ullmann couplings. While extensive research has focused on N-arylation, the principles are applicable to N-allylation. A study on the synthesis of 1,2,3-triazoles attached to a 1,2-benzisoxazole heterocycle employed a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating the utility of copper in functionalizing this core structure. nih.gov The N-allylation of benzo[d]isoxazol-3(2H)-one would likely involve a copper(I) or copper(II) catalyst, an allyl halide, and a suitable base and ligand.

Iron-catalyzed C-H functionalization and cross-coupling reactions are gaining prominence due to the low cost and low toxicity of iron. organic-chemistry.org While direct iron-catalyzed N-allylation of benzo[d]isoxazol-3(2H)-one is not widely reported, related iron-catalyzed syntheses of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles suggest the potential for iron to catalyze C-N bond formation in similar heterocyclic systems. nih.gov

Table 3: Representative Conditions for Other Metal-Catalyzed N-Allylations

Metal CatalystLigandAllyl SourceBaseSolventTemperature (°C)
CuIL-prolineAllyl IodideK₂CO₃DMSO90
FeCl₃-Allyl BromideNaHTHF60
Cu(OAc)₂1,10-phenanthrolineAllyl ChlorideCs₂CO₃DMF110

This table presents generalized conditions based on literature for the N-allylation of related heterocyclic systems. Specific conditions for this compound may vary.

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and enhance product purity in a variety of transformations, including the N-alkylation of heterocycles. mdpi.com The application of microwave irradiation to the N-allylation of benzo[d]isoxazol-3(2H)-one can lead to shorter reaction times and more efficient processes.

The N-alkylation of amides and lactams under solvent-free phase-transfer catalytic conditions has been successfully achieved using microwave irradiation. mdpi.com This approach typically involves mixing the lactam with an alkyl halide, a solid base like potassium hydroxide (B78521) and potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), followed by irradiation in a microwave oven. mdpi.com This solventless method is environmentally friendly and offers a simple work-up procedure. A similar strategy could be effectively employed for the N-allylation of benzo[d]isoxazol-3(2H)-one.

Table 4: Representative Conditions for Microwave-Assisted N-Allylation of Lactams

Alkylating AgentBaseCatalystPower (W)Time (min)Yield (%)
Allyl BromideKOH/K₂CO₃TBAB3002-5High
Allyl ChlorideCs₂CO₃-15010Good
Allyl AcetateNaH-2008Moderate

This table presents generalized conditions based on literature for the microwave-assisted N-allylation of related lactam systems. Specific conditions for this compound may vary.

Precursor Architectures

The primary precursor for the synthesis of this compound is benzo[d]isoxazol-3(2H)-one . A practical method for its synthesis starts from readily available methyl 2-nitrobenzoates. This method involves the partial reduction of the nitro group to a hydroxylamine using hydrazine (B178648) and rhodium on carbon, followed by a base-mediated cyclization to yield the benzisoxazol-3(1H)-one. nih.gov These cyclic O-acyl N-aryl hydroxylamines are then immediately subjected to alkylation under basic conditions. nih.gov

Chemical Transformations and Reaction Pathways of 2 Allylbenzo D Isoxazol 3 2h One

Reactivity at the Isoxazolone Ring System

The isoxazolone ring is an electron-rich heterocyclic system containing several reactive sites. Its reactivity is characterized by the presence of a lactam-like structure, featuring a carbonyl group, an endocyclic nitrogen atom, and a labile N-O bond.

Computational studies on model isoxazol-5-one systems reveal distinct electrophilic and nucleophilic centers that govern its reactivity. The carbonyl carbon (C3) represents the primary electrophilic site, making it susceptible to attack by various nucleophiles. For instance, the reduction of the carbonyl group in a related N-alkyl-2,1-benzisoxazolone system has been achieved using lithium aluminum hydride in the presence of trimethylsilyl chloride, demonstrating the susceptibility of this position to hydride attack.

Transformations Involving the N-Allyl Moiety

The N-allyl group is a versatile functional handle that provides a locus for a variety of synthetically important transformations, including cyclizations, rearrangements, and functional group manipulations.

The proximate positioning of the allyl group's double bond and the isoxazolone ring facilitates intramolecular cyclization reactions. These reactions can be initiated under oxidative conditions. For example, N-allyl amides and sulfonamides are known to undergo oxidative cyclization to form new heterocyclic rings such as oxazolines or piperazines. nih.govnih.gov Intramolecular cyclization of N-allyl sulfonamides is a known method for creating diverse nitrogen-containing heterocyclic compounds. nih.gov In a related transformation, copper-mediated oxidative processes can induce intramolecular cyclopropanation of N-allyl enamines. nih.gov These precedents suggest that 2-allylbenzo[d]isoxazol-3(2H)-one could undergo similar intramolecular cyclizations, leading to fused ring systems, upon treatment with appropriate oxidizing agents.

N-allyl isoxazolones are primed to undergo nih.govnih.gov-sigmatropic rearrangements, specifically the 3-aza-Cope rearrangement, which is analogous to the Claisen rearrangement. nih.gov This thermal process involves the migration of the allyl group from the nitrogen atom (position 2) to the carbon atom at position 4 of the isoxazolone ring. The reaction proceeds through a concerted, suprafacial mechanism. researchgate.net Studies on N-allyl isoxazolin-5-ones show that this rearrangement can be facilitated by heating, with the required temperature depending on the substituents on the heterocyclic ring. researchgate.net The 3-aza-Cope rearrangement is a powerful tool for carbon-carbon bond formation, transforming the N-allyl starting material into a C4-allyl substituted product, which contains a valuable quaternary carbon center. researchgate.netresearchgate.net

Table 1: Key Features of the 3-Aza-Cope Rearrangement
FeatureDescriptionReference
Reaction Type nih.govnih.gov-Sigmatropic Rearrangement nih.gov
ReactantN-Allyl Isoxazolone researchgate.net
ProductC4-Allyl Isoxazolone researchgate.net
Key Transformation1,3-Allyl migration from Nitrogen to Carbon researchgate.net
Typical ConditionsThermal (Heating) researchgate.net
MechanismConcerted, suprafacial nih.govresearchgate.net

The double bond of the N-allyl group is susceptible to a range of oxidative and reductive transformations.

Oxidative Manipulations: Enantioselective oxidative cyclization of N-allyl carboxamides can be achieved using chiral iodoarene catalysts, yielding highly enantioenriched oxazolines. nih.gov This type of transformation highlights the potential to convert the N-allyl group of this compound into more complex, chiral heterocyclic structures appended to the benzisoxazolone core.

Reductive Manipulations: Standard catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) would be expected to reduce the allyl double bond to a propyl group. However, this reaction may compete with the reductive cleavage of the benzisoxazolone ring's N-O bond. nih.gov A different reductive pathway targets the carbonyl group of the heterocycle. In N-allyl-2,1-benzisoxazolones, the carbonyl can be reduced to a methylene (B1212753) group using lithium aluminum hydride and trimethylsilyl chloride, yielding the corresponding N-allyl-1,3-dihydro-2,1-benzisoxazole.

Cleavage and Rearrangement of the Benzo[d]isoxazolone Heterocycle

The N-O bond within the isoxazolone ring is relatively weak and can be cleaved under various conditions, leading to ring-opening and the formation of new structures.

Reductive cleavage of the N-O bond is a common transformation for isoxazoles and benzisoxazoles. nih.govresearchgate.net This can be accomplished through catalytic hydrogenation, often using ruthenium or Raney nickel catalysts. nih.govnih.gov The hydrogenation of 3-substituted benzisoxazoles proceeds via the reductive cleavage of the N-O bond to form an intermediate o-hydroxyphenyl imine, which can then be further reduced and acylated to yield chiral α-substituted o-hydroxy-benzylamines. nih.gov Other reagents known to effect this cleavage in related isoxazoline systems include low-valent titanium, samarium diiodide, and molybdenum hexacarbonyl. researchgate.netresearchgate.net These reactions transform the heterocyclic core into a linear amino alcohol or keto-imine derivative, which serves as a versatile synthetic intermediate.

Base-induced rearrangements offer an alternative pathway for transforming the isoxazolone skeleton. For example, N-substituted 3-arylaminoisoxazol-5(2H)-ones have been shown to rearrange upon treatment with triethylamine to afford indole derivatives. This suggests that under basic conditions, the this compound scaffold could potentially undergo skeletal reorganization to form other heterocyclic systems.

Table 2: Reagents for Reductive N-O Bond Cleavage of Isoxazoles/Isoxazolines
Reagent/SystemTypical Product TypeReference
Catalytic Hydrogenation (e.g., Ru-complex)o-Hydroxyphenyl imine / o-Hydroxy-benzylamine nih.gov
Raney Nickel / AlCl₃β-Hydroxyketone nih.gov
Low-valent Titanium (e.g., Ti(Oi-Pr)₄/EtMgBr)β-Enaminoketone / β-Hydroxyketone researchgate.net
Samarium Diiodide (SmI₂)Protected Amines (after quenching) researchgate.net
Molybdenum Hexacarbonyl (Mo(CO)₆)β-Aminoenone or γ-Aminoalcohol nih.govresearchgate.net

Mechanistic Elucidation of Synthetic and Transformational Reactions

Detailed Reaction Mechanism Studies

The synthesis of 2-allylbenzo[d]isoxazol-3(2H)-one typically involves the N-allylation of the parent heterocycle, benzo[d]isoxazol-3(2H)-one. This transformation is often accomplished using an allyl source, such as an allyl halide or carbonate, in the presence of a base. A common and efficient method for this and similar N-allylations of heterocycles is through palladium-catalyzed allylic substitution.

A key aspect of the reactivity of the benzo[d]isoxazol-3(2H)-one anion is the potential for both N- and C-allylation. Research on related arylidene-isoxazol-5-ones has shown that the regioselectivity of allylation is highly dependent on the reaction conditions and the nature of the palladium catalyst and allyl source. rsc.org In reactions with allyl carbamates, aza-Michael addition followed by N-allylation is observed. rsc.org Conversely, the use of a cyclic allyl carbamate (B1207046) can lead to C-allylation, resulting in spirocyclic products. rsc.org This highlights the delicate balance between the two nucleophilic centers within the isoxazolone core and suggests that similar regioselectivity challenges could be present in the synthesis of this compound.

The formation of the benzo[d]isoxazole ring system itself can be achieved through various synthetic routes. One proposed mechanism for the formation of a related 2,1-benzisoxazole ring involves the reaction of nitroarenes with arylacetonitriles, proceeding through a complex mechanism with the structure of an intermediate σ-complex determining the reaction pathway. researchgate.net

Investigation of Catalytic Cycles and Intermediates

The catalytic cycle for the palladium-catalyzed N-allylation of benzo[d]isoxazol-3(2H)-one is proposed to follow the general mechanism for palladium-catalyzed allylic substitution reactions. youtube.com

The key steps in this catalytic cycle are:

Oxidative Addition: A palladium(0) complex reacts with the allylic substrate (e.g., allyl bromide or acetate) to form a π-allylpalladium(II) complex. youtube.com

Nucleophilic Attack: The nitrogen atom of the benzo[d]isoxazol-3(2H)-one anion, generated by a base, acts as a nucleophile and attacks the π-allyl ligand of the palladium complex. This attack typically occurs on the carbon atom opposite to the palladium, leading to the formation of the N-allylated product.

Reductive Elimination: The final step involves the reductive elimination of the product from the palladium center, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com

In the context of synthesizing the core benzisoxazole structure, palladium catalysis can also be employed. A palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a pathway to 1,2-benzisoxazoles, where the catalyst facilitates C-H activation and subsequent bond formations. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Control

Specific kinetic and thermodynamic data for the synthesis and reactions of this compound are not available in the current literature. However, general principles from related reactions can provide insight into the factors controlling these processes.

Kinetic Control: The rate of the N-allylation reaction is influenced by several factors:

Nature of the Leaving Group: In palladium-catalyzed allylic substitutions, the nature of the leaving group on the allyl partner is critical. Good leaving groups, such as bromide or carbonate, generally lead to faster reaction rates.

Base Strength: The strength of the base used to deprotonate the benzo[d]isoxazol-3(2H)-one will affect the concentration of the active nucleophile and thus the reaction rate.

Thermodynamic Control: The regioselectivity of the allylation (N- vs. C-allylation) can be under either kinetic or thermodynamic control.

The relative stability of the N-allylated versus the C-allylated product will determine the outcome under thermodynamic control.

The activation energies for the respective nucleophilic attacks will dictate the product distribution under kinetic control.

Computational studies on related systems, such as the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, have utilized density functional theory (DFT) to examine the nucleophilicity and electrostatic potential of the reacting species to rationalize the observed regioselectivity. mdpi.com Similar theoretical investigations would be invaluable for understanding the kinetic and thermodynamic landscape of the reactions involving this compound.

A comprehensive thermodynamic analysis of reacting mixtures of isomers has shown that the second law of thermodynamics imposes restrictions on the kinetics and the values of rate constants in the rate equations. researchgate.net This theoretical framework could be applied to the competing N- and C-allylation pathways to gain a deeper understanding of the reaction control.

Spectroscopic and Crystallographic Characterization of 2 Allylbenzo D Isoxazol 3 2h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Allylbenzo[d]isoxazol-3(2H)-one and its analogs. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the parent compound, this compound, characteristic signals are observed for the aromatic protons of the benzisoxazole ring system, typically appearing as a multiplet in the range of δ 6.9-7.17 ppm. researchgate.net The protons of the allyl group exhibit distinct resonances. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom and the vinyl protons will have specific chemical shifts and coupling patterns that confirm the presence and connectivity of the allyl substituent.

For derivatives, the NMR spectra will show additional or shifted signals corresponding to the specific substituents. For example, in a derivative like (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate, the methyl group protons attached to the phenyl ring resonate as a singlet around 2.33 ppm, while the methylene protons adjacent to the isoxazole (B147169) ring appear as a singlet at 5.19 ppm. sciarena.com The proton on the isoxazole ring itself is observed as a singlet at 6.59 ppm. sciarena.com The analysis of coupling constants in high-resolution NMR spectra can further delineate the spatial relationships between adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. In a derivative such as (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate, aliphatic carbons have been reported to resonate in the range of 12.4 to 54.9 ppm, while aromatic and isoxazole ring carbons appear between 97.8 and 165.9 ppm. sciarena.com The carbonyl carbon of the ester group is typically found further downfield, around 177.7 ppm. sciarena.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish definitive assignments of all proton and carbon signals, especially in more complex derivatives. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 6.9-7.17 Multiplet
Allyl CH₂ 5.19 Singlet
Allyl CH 6.59 Singlet
Substituent CH₃ 2.33 Singlet

Data is illustrative and based on findings for similar isoxazole structures. researchgate.netsciarena.com

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

Carbon Type Chemical Shift (δ, ppm)
Aliphatic Carbons 12.4 - 54.9
Aromatic/Heterocyclic Carbons 97.8 - 165.9
Carbonyl Carbon ~177.7

Data is illustrative and based on findings for similar isoxazole structures. sciarena.com

Vibrational Spectroscopy (Infrared and Raman) and High-Resolution Mass Spectrometry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives. The IR spectrum of this compound, for instance, shows a characteristic and intense absorption band for the carbonyl group (>C=O) stretching vibration, which has been reported to appear around 1777.88 cm⁻¹. researchgate.net Other significant bands in the IR spectrum would correspond to C-H stretching of the aromatic and allyl groups, C=C stretching of the aromatic ring and the allyl double bond, and C-N and C-O stretching vibrations within the isoxazole ring.

For substituted derivatives, the IR spectra will exhibit additional bands characteristic of the new functional groups. For example, a derivative containing a hydroxyl group would show a broad absorption in the region of 3200-3600 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of the synthesized compounds with high accuracy. For a derivative like (3aS,5R,7aR)-7a-methyl-5-(5-methyl-3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)-3-(p-tolyl)-3a,5,6,7a-tetrahydrobenzo[d]isoxazol-7(4H)-one, the pseudo-molecular ion [M+H]⁺ was observed at m/z = 417.2127, which is consistent with its calculated molecular formula of C₂₆H₂₈N₂O₃. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to piece together the different components of the molecule. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Carbonyl (>C=O) Stretch ~1778
Aromatic C-H Stretch ~3000-3100
Alkene C-H Stretch ~3000-3100
Aromatic C=C Stretch ~1450-1600
Alkene C=C Stretch ~1640-1680

Data is based on reported values for the parent compound. researchgate.net

X-ray Diffraction Analysis for Solid-State Structures and Stereochemistry

For instance, the X-ray crystal structure of a related benzothiazole-based coumarin (B35378) compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, confirmed the planar nature of both the benzothiazole (B30560) and chromene ring systems, with a small interplanar angle. nih.gov Such analysis would be invaluable for this compound and its derivatives to understand the planarity of the benzisoxazole core and the orientation of the allyl group and other substituents. The solid-state packing of the molecules, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, can also be elucidated through X-ray diffraction. nih.gov

Advanced Spectroscopic Probes for Molecular Confirmation

In addition to the primary spectroscopic techniques, other advanced probes can be utilized for further molecular confirmation. For instance, fluorescence spectroscopy can be used to study the photophysical properties of these compounds, which can be sensitive to their chemical environment and substitution patterns. The binding interactions of these molecules with biological macromolecules, such as proteins, can also be investigated using fluorescence, providing insights into their potential biological activity.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental spectroscopic data. nih.gov These calculations can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters, which can then be compared with the experimental results to support the proposed structures.

Computational Chemistry Approaches for 2 Allylbenzo D Isoxazol 3 2h One Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetics of 2-Allylbenzo[d]isoxazol-3(2H)-one. These calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Theoretical calculations on related benzisoxazole derivatives have been performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. researchgate.net Such studies determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. researchgate.net For instance, in a study of two benzisoxazole derivatives, the calculated geometries showed good agreement with experimental data. researchgate.net

Key energetic and electronic parameters that are typically calculated include total energies, zero-point vibrational energies, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For a series of benzimidazole-thiadiazole derivatives, the HOMO-LUMO gap was found to correlate with their observed antimicrobial activity. nih.gov

Furthermore, computational methods like the G3(MP2)//B3LYP composite method can be employed to derive accurate standard molar enthalpies of formation for related heterocyclic compounds, such as 1,2-benzisothiazol-3(2H)-one. researchgate.net These energetic data are vital for understanding the thermodynamic stability of the molecule.

Table 1: Calculated Electronic Properties of a Model Benzisoxazole System

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DMeasure of the molecule's overall polarity.
Enthalpy of Formation (gas)-50.2 kJ/molThermodynamic stability of the molecule in the gas phase. researchgate.net

Note: The values in this table are representative and based on calculations for similar structures. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

The allyl group attached to the nitrogen atom of the benzo[d]isoxazol-3(2H)-one core introduces conformational flexibility. Molecular dynamics (MD) simulations and other conformational search methods are employed to explore the potential energy surface of the molecule and identify its stable conformers.

A detailed conformational analysis of the closely related compound, 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, revealed the existence of three main conformers, designated as Sk, Sk', and C, which differ in the orientation of the allyl group. core.ac.ukualg.pt These conformers were found to have similar energies, with the Sk form being the most stable in the gas phase. core.ac.ukualg.pt The calculations, performed at the B3LYP/6-311++G(3df,3pd) level of theory, also predicted relatively high barriers for interconversion between these conformers. core.ac.ukualg.pt

The primary dihedral angle that defines the conformational states of such molecules is the N8–C17–C20=C22 angle (using the atom numbering from the study on the benzisothiazole analogue). core.ac.uk Due to steric hindrance, the C9–N8–C17–C20 dihedral angle tends to remain nearly perpendicular to the plane of the heterocyclic ring. core.ac.uk

MD simulations can also be used to study the behavior of this compound and its derivatives in different environments, such as in solution or in complex with biological macromolecules. mdpi.comnih.gov For instance, MD simulations have been used to understand the binding modes and interactions of isoxazole (B147169) derivatives with the farnesoid X receptor and carbonic anhydrase. mdpi.comnih.gov These simulations provide insights into the stability of the protein-ligand complexes and the specific interactions that govern binding. mdpi.comnih.gov

Table 2: Conformational States of a 2-Allyl-substituted Heterocycle

ConformerDihedral Angle (N-C-C=C)Relative Energy (kJ/mol)Predicted Population (Gas Phase)
Sk~120°0.0Most abundant
Sk'~-120°0.6Less abundant
C~0°0.8 - 3.0Least abundant

Note: Data adapted from studies on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and are illustrative for the conformational behavior of this compound. core.ac.ukualg.pt

In Silico Mechanistic Probing of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis, rearrangement, or decomposition. rsc.orgphysoc.org Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction dynamics.

For the parent isoxazole ring, theoretical studies have elucidated the mechanism of its thermal and photochemical isomerization and ring-opening reactions. acs.orgnsf.gov For example, upon photoexcitation, isoxazole can undergo an ultrafast ring-opening reaction through the cleavage of the O-N bond. acs.org The timescale for this ring-opening has been estimated to be as short as 35 femtoseconds. acs.org Computational studies have also explored the dissociation pathways of deprotonated isoxazole under collision-induced dissociation (CID) conditions, identifying the major fragmentation products. bohrium.com

In the context of synthesis, computational methods can be used to investigate the mechanisms of reactions that form the benzisoxazolone core. For example, the synthesis of 2,1-benzisoxazol-3(1H)-ones from methyl 2-nitrobenzoates involves a partial reduction of the nitro group to a hydroxylamine (B1172632), followed by cyclization. acs.orgnih.gov In some cases, this cyclization can occur prematurely during the reduction step. acs.orgnih.gov Quantum chemical calculations can help to understand the factors that favor cyclization versus other competing reactions. rsc.org

The reactivity of the allyl group can also be studied computationally. For instance, the mechanism of a [3+2] cycloaddition reaction involving an allyl-substituted reactant can be investigated using DFT to determine the energetics of the reaction pathway and the stereoselectivity of the product formation.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces. The surface is colored to indicate distances shorter (red), equal to (white), and longer (blue) than the van der Waals radii. nih.gov

For related heterocyclic compounds, Hirshfeld surface analysis has revealed the importance of various interactions in stabilizing the crystal structure. For example, in a crystal structure of a benzimidazole (B57391) derivative, H⋯H (38.9%) and H⋯O (36.2%) contacts were found to be the most significant contributors to the crystal packing. nih.gov In another study on (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, C-H⋯O and C-H⋯N hydrogen bonds, as well as π-π interactions, were identified as key interactions linking the molecules into a three-dimensional network. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

Contact TypeContribution (%)
H···H38.9
H···O/O···H36.2
C···C10.2
C···H/H···C5.1
O···C/C···O3.7

Note: Data from a study on a benzimidazole derivative and is representative of the type of information obtained from Hirshfeld surface analysis. nih.gov

For this compound, one would expect the Hirshfeld surface analysis to highlight the role of C-H···O interactions involving the carbonyl oxygen and hydrogen atoms on the aromatic ring and the allyl group. Pi-stacking interactions between the benzene (B151609) rings of adjacent molecules may also contribute to the crystal packing.

Synthetic Diversification and Analog Generation of 2 Allylbenzo D Isoxazol 3 2h One

Synthesis of Substituted 2-Allylbenzo[d]isoxazol-3(2H)-one Analogs

The generation of substituted this compound analogs is primarily achieved through a multi-step synthetic sequence that allows for the introduction of substituents on the benzene (B151609) ring prior to the formation and allylation of the isoxazolone core.

A practical and effective method commences with appropriately substituted methyl 2-nitrobenzoates as readily available starting materials. nih.gov The synthesis proceeds through three key stages: partial reduction, cyclization, and N-alkylation. The initial step involves the selective reduction of the nitro group to a hydroxylamine (B1172632). This transformation can be accomplished using reagents such as hydrazine (B178648) with a rhodium on carbon (Rh/C) catalyst. nih.gov

Following the reduction, the intermediate hydroxylamine undergoes a base-mediated cyclization to form the benzo[d]isoxazol-3(2H)-one ring system. nih.gov This core structure is then subjected to N-alkylation to introduce the allyl group. Standard methods involve treating the benzo[d]isoxazol-3(2H)-one with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. nih.govresearchgate.net For instance, cesium carbonate in an aqueous medium has been effectively used as a catalyst for this allylation step. researchgate.net

More advanced and milder techniques for N-allylation, such as the Tsuji-Trost reaction, offer a powerful alternative. This palladium-catalyzed reaction involves the coupling of the N-heterocycle with an allylic substrate, like an allyl carbonate or acetate, and is known for its high efficiency and broad functional group tolerance. wikipedia.orgnrochemistry.com This method is particularly suitable for complex molecules and can be carried out under neutral conditions. nih.gov

The general synthetic approach is summarized in the table below.

Table 1: General Synthetic Pathway for Substituted this compound Analogs
StepTransformationTypical Reagents and ConditionsReference
1Partial Reduction of Nitro GroupStarting Material: Substituted Methyl 2-nitrobenzoate. Reagents: Hydrazine, Rh/C. nih.gov
2CyclizationBase-mediated ring closure of the intermediate hydroxylamine to form the Benzo[d]isoxazol-3(2H)-one core. nih.gov
3N-AllylationMethod A (Classical): Allyl bromide or chloride, Cs₂CO₃, aqueous medium. Method B (Advanced): Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, allylic substrate (e.g., allyl acetate). researchgate.net, wikipedia.org

Strategic Functionalization of the Benzoisoxazolone Core

The strategic functionalization of the benzoisoxazolone core—the benzene ring portion of the molecule—is most effectively accomplished by utilizing appropriately substituted starting materials rather than by direct modification of the pre-formed heterocyclic system. The synthetic pathway starting from substituted methyl 2-nitrobenzoates is advantageous because it accommodates a wide range of functional groups, including both electron-donating and electron-withdrawing substituents, on the aromatic ring. nih.gov

This "starting material" approach allows for the synthesis of analogs with predictable substitution patterns. For example, to generate a nitro-substituted analog, one would begin the synthesis with a methyl 2-nitro-nitrobenzoate (e.g., methyl 4-nitro-2-nitrobenzoate). The presence of a nitro group can be particularly useful as it can activate the ring for subsequent nucleophilic aromatic substitution reactions, offering a route to further diversification. nih.gov Similarly, halogenated analogs, such as fluoro- or chloro-derivatives, can be prepared by starting with the corresponding halogenated methyl 2-nitrobenzoate. researchgate.net

The table below outlines strategies for introducing specific functionalities onto the benzoisoxazolone core.

Table 2: Strategies for Functionalization of the Benzoisoxazolone Core
Target Functional GroupSynthetic StrategyExample Starting MaterialReference
Nitro (-NO₂)Begin synthesis with a nitro-substituted 2-nitrobenzoate.Methyl 5-nitro-2-nitrobenzoate nih.gov
Halogen (-F, -Cl, -Br)Begin synthesis with a halogen-substituted 2-nitrobenzoate.Methyl 6-fluoro-2-nitrobenzoate nih.govresearchgate.net
Alkyl (-CH₃, etc.)Begin synthesis with an alkyl-substituted 2-nitrobenzoate.Methyl 5-methyl-2-nitrobenzoate nih.gov
Alkoxy (-OCH₃, etc.)Begin synthesis with an alkoxy-substituted 2-nitrobenzoate.Methyl 5-methoxy-2-nitrobenzoate nih.gov

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.combohrium.com This approach aims to develop novel compounds with potentially enhanced activity, improved selectivity, or a multi-target profile. The this compound moiety serves as a versatile building block for the design and synthesis of such hybrid molecular scaffolds.

The synthesis of these hybrids typically involves preparing the benzoisoxazolone core with a reactive handle that can be used for coupling with another molecular scaffold. For example, synthesizing a derivative like benzo[d]isoxazol-3-yl-acetic acid creates a carboxylic acid functionality that can be coupled with other amine-containing scaffolds, such as o-phenylenediamine, to form benzimidazole (B57391) hybrids via condensation reactions. researchgate.net

Another proven strategy involves linking the benzoisoxazolone scaffold to other heterocyclic systems known for their biological relevance, such as quinolines. nih.gov This can be achieved by designing a synthetic route where one fragment is built upon the other, or where two pre-functionalized fragments are joined in a final coupling step. The design of these hybrid molecules often leverages the structural features of both parent scaffolds to target multiple biological pathways. nih.gov

The table below illustrates potential designs for hybrid molecules based on the this compound scaffold.

Table 3: Design Concepts for Hybrid Molecular Scaffolds
Hybrid Scaffold ConceptPartner MoietyPotential Linking StrategyRationale/Reference Concept
Benzoisoxazolone-BenzimidazoleBenzimidazoleAmide bond formation between a carboxylated benzoisoxazolone and o-phenylenediamine, followed by cyclization.Combines two biologically active N-heterocycles. researchgate.net
Benzoisoxazolone-QuinoloneQuinoloneEther or amine linkage between the two pre-functionalized heterocyclic systems.Inspired by the design of c-Met kinase inhibitors. nih.gov
Benzoisoxazolone-Triazole1,2,3-Triazole"Click" chemistry (cycloaddition) between an azide-functionalized partner and an alkyne-functionalized benzoisoxazolone.Triazoles are common pharmacophores and stable linkers. mdpi.com

Applications of 2 Allylbenzo D Isoxazol 3 2h One in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The allyl moiety of 2-allylbenzo[d]isoxazol-3(2H)-one serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial intermediate in the synthesis of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been instrumental in unlocking the synthetic potential of this compound.

One of the most significant applications is in palladium-catalyzed allylic substitution reactions. These reactions allow for the introduction of a wide range of nucleophiles at the allylic position, providing access to a diverse array of substituted products. For instance, the reaction of this compound derivatives with nucleophiles like morpholine (B109124) or sodium dimethyl malonate, in the presence of a palladium catalyst, proceeds with high regioselectivity to yield the corresponding allylic substitution products. nih.gov This method is complementary to other established procedures and is particularly useful for generating trisubstituted allylic amine derivatives. nih.gov

Furthermore, the strategic placement of other functional groups on the allyl chain of the benzisoxazolone scaffold can lead to highly chemoselective transformations. By carefully selecting the palladium catalyst, reagents, and reaction conditions, it is possible to steer the reaction towards either allylic substitution, Suzuki-Miyaura cross-coupling, or allene (B1206475) formation with excellent control. nih.gov This level of control is a significant challenge in organic synthesis and highlights the value of this compound derivatives as versatile synthetic intermediates.

Utilization in the Construction of Novel Heterocyclic Systems

The benzisoxazole core of this compound is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. researchgate.netnih.gov The allyl group provides a reactive site that can be exploited to construct more complex heterocyclic systems, thereby expanding the chemical space for drug discovery and materials science.

A common strategy involves the synthesis of various this compound derivatives by reacting benzo[d]isoxazol-3(2H)-one with different allyl bromides or chlorides. researchgate.net These derivatives can then serve as precursors for further transformations. For example, the isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, is a common target. nih.govresearchgate.net Various synthetic methods, including 1,3-dipolar cycloadditions of nitrile oxides with alkenes or alkynes, are employed to construct the isoxazole ring. organic-chemistry.org

The reactivity of the benzisoxazole ring system itself can also be harnessed. For instance, palladium-catalyzed direct arylation of 2,1-benzisoxazoles with aryl bromides has been developed to access 3-arylbenzoisoxazoles. researchgate.netresearchgate.net This reaction can be followed by ring-opening of the benzisoxazole to prepare o-aminobenzophenones, which are important intermediates in pharmaceuticals. researchgate.net

The construction of fused heterocyclic systems is another area of interest. The isoxazol-5-one moiety, a related structure, can be assembled with other heterocycles like imidazole (B134444) N-oxides and aldehydes through tandem three-component processes to create polyfunctional derivatives. rsc.org These reactions often proceed under mild, catalyst-free conditions, highlighting their efficiency and potential for generating molecular diversity. rsc.org

The synthesis of novel heterocyclic systems built upon the this compound framework is a vibrant area of research with significant potential for the discovery of new therapeutic agents and functional materials. The ability to readily access a variety of substituted derivatives makes this compound an attractive starting point for library synthesis and lead optimization programs. researchgate.net

Potential in the Development of Functional Organic Materials

The unique electronic and structural properties of the benzisoxazole core, combined with the synthetic versatility of the allyl group, make this compound and its derivatives promising candidates for the development of functional organic materials. nih.gov These materials have potential applications in various fields, including organic electronics and optoelectronics.

Heterocyclic compounds, in general, are fundamental components in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govmdpi.com The ability to tune the molecular properties, such as the HOMO-LUMO energy gap, through chemical modification is crucial for tailoring the performance of these devices. nih.gov The introduction of different substituents onto the this compound scaffold allows for such fine-tuning.

For example, the incorporation of different aromatic or heteroaromatic groups can significantly influence the photophysical properties of the resulting molecules. The synthesis of novel phenylazo-containing 1,3,4-oxadiazoles, which are known for their electron-transfer and luminescent properties, demonstrates how heterocyclic scaffolds can be modified to create materials with specific functions. nih.gov

Furthermore, the benzisoxazole moiety itself can be a component of larger, conjugated systems. The development of multitask 2H-benzo[d]1,2,3-triazole derivatives highlights the potential of incorporating such heterocyclic units into donor-acceptor structures for optoelectronic applications. mdpi.com The ability of these molecules to self-assemble can also be exploited to create ordered thin films, which are essential for efficient charge transport in organic electronic devices.

While the direct application of this compound in functional materials is an emerging area, its role as a versatile building block for constructing more complex, functional organic molecules is well-established. The principles learned from the synthesis and property evaluation of related heterocyclic systems provide a strong foundation for the future design and development of novel materials based on this promising scaffold.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The advancement of synthetic chemistry is intrinsically linked to the development of protocols that are not only efficient but also environmentally benign. For 2-Allylbenzo[d]isoxazol-3(2H)-one and its analogs, future research will likely prioritize the creation of novel and sustainable synthetic methods.

A notable advancement has been the synthesis of various 2-allylbenzo[d]isoxazol-3(2H)-ones through the reaction of benzo[d]isoxazol-3(2H)-one with different allyl halides. researchgate.net One reported method utilizes water-mediated cesium carbonate as a catalyst, presenting a greener alternative to conventional organic solvents. researchgate.net Building on this, future work could explore other sustainable approaches. For instance, methodologies developed for the analogous benzo[d]isothiazol-3(2H)-ones could be adapted. These include:

Electrochemical Methods : An electrochemical dehydrogenative cyclization has been reported for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.gov This process, which uses constant-current electrolysis and produces H₂ as the only byproduct, offers a clean and efficient pathway that could potentially be applied to the synthesis of the benzisoxazolone core. nih.gov

Transition-Metal Catalysis : Copper(I)-catalyzed intramolecular N–S bond formation under an O₂ atmosphere has proven effective for creating the benzo[d]isothiazol-3(2H)-one scaffold from 2-mercaptobenzamides. nih.govmdpi.com Adapting such transition-metal-catalyzed reactions for the oxygen-containing analog could provide highly efficient and selective synthetic routes. nih.gov

Novel Reagent Systems : The use of amine-functionalized cellulose (B213188) as a recyclable, biodegradable catalyst has been demonstrated for the three-component synthesis of other isoxazol-5(4H)-one derivatives. mdpi.com Investigating similar biocatalysts or supported catalysts for the synthesis of this compound could significantly improve the sustainability of its production.

Deeper Insights into Reaction Mechanisms and Selectivity

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. For this compound, future research will benefit from detailed mechanistic studies to control selectivity, including regioselectivity and stereoselectivity.

Key areas for investigation include:

Cycloaddition Reactions : The isoxazole (B147169) ring is often formed via 1,3-dipolar cycloaddition reactions. nih.govtubitak.gov.tr Mechanistic studies, potentially aided by computational tools like Density Functional Theory (DFT), can elucidate the factors governing the regioselectivity of these reactions, as has been done for novel bis-isoxazoles. tubitak.gov.tr Understanding the interplay of electronic and steric effects in the transition states allows for the predictable synthesis of specific isomers. Studies on intramolecular silyl (B83357) nitronate cycloadditions have highlighted the potential for excellent chemo- and diastereospecificity, where specific isomers of starting materials lead to single diastereomeric products. mdpi.com

Oxidation Selectivity : Research on the related benzo[d]isothiazol-3(2H)-ones has shown that selective oxidation of the sulfur atom can be achieved with high yields using reagents like Selectfluor in an aqueous system. nih.gov Similar investigations into the selective functionalization of the this compound core are warranted. Understanding how reagents and conditions can be tuned to target specific sites on the molecule (e.g., the allyl group vs. the aromatic ring) is essential for its use as a versatile synthetic intermediate.

Catalytic Cycles : For transition-metal-catalyzed syntheses, detailed mechanistic studies are needed to understand the catalytic cycle. For example, in the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones, a proposed mechanism involves the initial oxidative addition of the catalyst, followed by ligand exchange and subsequent cyclization. nih.gov Elucidating similar pathways for the synthesis of this compound would enable catalyst optimization and reaction efficiency improvements.

Deeper mechanistic insights will empower chemists to design more rational and efficient syntheses, leading to better control over the molecular architecture of complex derivatives.

Expansion of Synthetic Applications and Material Science Contributions

While the benzisoxazole scaffold is recognized for its pharmacological potential, the application of this compound as a building block in broader synthetic chemistry and material science is an exciting and underexplored frontier. researchgate.net

Synthetic Applications: The presence of a reactive allyl group makes this compound a valuable precursor for more complex molecules. Future research could focus on leveraging this functionality. For instance, the isoxazole ring can undergo reductive ring cleavage to yield valuable intermediates like enaminones, which are precursors for various drugs. wpmucdn.com The allyl group itself can undergo a wide range of transformations (e.g., epoxidation, dihydroxylation, metathesis), allowing for the introduction of diverse functional groups and the construction of novel molecular frameworks.

Material Science Contributions: The unique electronic and structural properties of heterocyclic compounds are increasingly being exploited in material science. Research into related heterocyclic systems suggests promising avenues for this compound derivatives:

Organic Electronics : Spiro heterocycles, which can be synthesized from isoxazolone derivatives, are being investigated as candidates for organic semiconductors, light-emitting diodes, and liquid crystals. nih.gov The rigid, planar structure of the benzisoxazolone core could be beneficial in creating ordered molecular assemblies necessary for these applications.

Multifunctional Materials : Other benzo-fused heterocycles, such as 2H-benzo[d]1,2,3-triazole, have been shown to be multifunctional moieties capable of self-assembly and have been used to create materials for optical waveguides and organic field-effect transistors (OFETs). mdpi.com By analogy, appropriate functionalization of the this compound scaffold could lead to new organic materials with tailored optoelectronic properties.

The expansion of this compound into the realm of material science could lead to the development of novel functional materials, demonstrating the versatility of this heterocyclic building block beyond its traditional applications.

Q & A

Q. Key Methodological Steps :

  • Use allyl bromide or equivalent for alkylation.
  • Purify via flash chromatography (e.g., 100% ethyl acetate) .
  • Confirm purity via NMR (¹H/¹³C) and HRMS .

How is this compound characterized structurally?

Structural validation relies on spectroscopic techniques:

  • ¹H NMR : Signals for the allyl group (δ ~5.2–5.8 ppm, multiplet) and aromatic protons (δ ~7.2–8.0 ppm).
  • ¹³C NMR : Carbonyl resonance at δ ~165 ppm and allylic carbons at δ ~115–135 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₀NO₂: 176.0712) .
  • IR : Stretching frequencies for C=O (~1750 cm⁻¹) and C-O (~1250 cm⁻¹) .

Data Interpretation Tip : Signal broadening in NMR (e.g., allyl protons) may indicate slow chemical exchange, requiring variable-temperature NMR for resolution .

What safety precautions are required when handling this compound?

While direct safety data for this compound are limited, structurally similar benzo[d]isoxazole derivatives may cause allergic reactions or respiratory irritation. General precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Refer to SDS of analogous compounds (e.g., benzo[d]isothiazol-3-one) for hazard guidance .

Advanced Research Questions

How can synthetic yields be optimized for allylated benzo[d]isoxazol-3(2H)-one derivatives?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Temperature Control : Reactions at 80–100°C balance speed and side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) .

Case Study : A Buchwald-Hartwig coupling protocol achieved 62% yield for a related compound using trimethoxybenzyl-protected intermediates, followed by deprotection with BBr₃ .

What strategies resolve contradictions in spectral data for allylated isoxazolones?

Discrepancies in NMR or HRMS data often arise from:

  • Tautomerism : Keto-enol equilibria can split carbonyl signals. Use D₂O exchange experiments to confirm labile protons.
  • Dynamic Effects : Allyl group rotation may cause signal broadening. Acquire spectra at higher temperatures (e.g., 40°C) .
  • Impurity Interference : Validate purity via orthogonal methods (e.g., HPLC coupled with HRMS) .

Example : In HRMS, discrepancies <2 ppm between calculated and observed masses are acceptable; larger deviations suggest incorrect assignments .

How does structural modification of this compound impact biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Allyl Chain Substitution : Replacing allyl with propargyl groups alters electronic properties and binding affinity.
  • Heterocycle Functionalization : Electron-withdrawing groups (e.g., -F, -Br) at the 5-position enhance stability and target interactions .
  • Hybrid Derivatives : Coupling with thiazepan or oxadiazole moieties (e.g., as in 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one) improves pharmacokinetic profiles .

Biological Testing : Evaluate inhibitory activity against targets like AKR1C3 using enzyme assays (IC₅₀ determination) .

What computational methods predict the reactivity of this compound in nucleophilic attacks?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carbonyl carbon).
  • Frontier Molecular Orbital (FMO) Analysis : Predict reactivity via HOMO-LUMO gaps. Lower gaps correlate with higher reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

Validation : Compare computed NMR shifts with experimental data to refine models .

How are crystallographic phase problems addressed for complex derivatives of this compound?

For X-ray crystallography:

  • Direct Methods : Use SHELX-90 for phase determination, incorporating negative quartet relations to resolve ambiguities .
  • Phase Annealing : Simulated annealing algorithms improve success rates for large structures (e.g., hybrid derivatives with >20 non-H atoms) .
  • Data Collection : High-resolution (<1.0 Å) datasets at synchrotron facilities reduce noise.

Case Study : A derivative with a thiazepan moiety required phase annealing to resolve positional disorder in the allyl group .

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